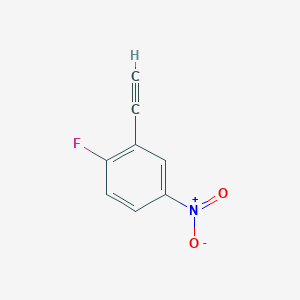

2-Ethynyl-1-fluoro-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-1-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUOIQZAFWYPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506903 | |

| Record name | 2-Ethynyl-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343866-99-9 | |

| Record name | 2-Ethynyl-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Ethynyl-1-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-ethynyl-1-fluoro-4-nitrobenzene, a versatile building block with significant potential in medicinal chemistry and materials science.

Core Chemical Properties

This compound (CAS Number: 343866-99-9) is a trifunctional aromatic compound possessing an ethynyl group, a fluorine atom, and a nitro group. This unique combination of functional groups imparts a rich and versatile chemical reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄FNO₂ | [1] |

| Molecular Weight | 165.12 g/mol | [1] |

| CAS Number | 343866-99-9 | [1] |

| Boiling Point | 242.766 °C at 760 mmHg | [1] |

| Density | 1.326 g/cm³ | [1] |

| Storage | 2-8°C, under inert atmosphere | [1] |

Predicted Spectroscopic Data:

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.3-8.5 | dd | J ≈ 9.0, 2.5 | H-3 |

| ~8.1-8.3 | ddd | J ≈ 9.0, 4.5, 0.5 | H-5 |

| ~7.6-7.8 | t | J ≈ 9.0 | H-6 |

| ~3.5 | s | - | Acetylenic H |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d, J ≈ 250 Hz) | C-1 (C-F) |

| ~148 | C-4 (C-NO₂) |

| ~130 (d, J ≈ 8 Hz) | C-5 |

| ~125 (d, J ≈ 4 Hz) | C-3 |

| ~118 (d, J ≈ 22 Hz) | C-6 |

| ~115 (d, J ≈ 15 Hz) | C-2 (C-C≡CH) |

| ~85 | Acetylenic C-H |

| ~80 | Acetylenic C |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | ≡C-H stretch |

| ~2100 | C≡C stretch |

| ~1520 and ~1340 | Asymmetric and symmetric NO₂ stretch |

| ~1250 | C-F stretch |

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 165.

Synthesis and Experimental Protocols

The synthesis of this compound is most practically achieved via a Sonogashira coupling reaction. A plausible synthetic route starts from the corresponding aryl halide, 1-fluoro-2-iodo-4-nitrobenzene, and a protected or terminal alkyne.

Proposed Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted below. It involves the Sonogashira coupling of an aryl iodide with a protected alkyne, followed by deprotection.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Analogous Synthesis)

The following protocol is adapted from established procedures for Sonogashira couplings of similar substrates.

Materials:

-

1-Fluoro-2-iodo-4-nitrobenzene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Standard glassware for inert atmosphere reactions

Procedure:

Step 1: Sonogashira Coupling

-

To a dried Schlenk flask under an argon atmosphere, add 1-fluoro-2-iodo-4-nitrobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

-

Add anhydrous THF and triethylamine (2.0 eq).

-

To this stirred suspension, add ethynyltrimethylsilane (1.2 eq) dropwise.

-

Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-(trimethylsilylethynyl)-1-fluoro-4-nitrobenzene.

Step 2: Deprotection

-

Dissolve the purified 2-(trimethylsilylethynyl)-1-fluoro-4-nitrobenzene (1.0 eq) in methanol.

-

Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 1-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Chemical Reactivity and Applications in Drug Discovery

The unique arrangement of the ethynyl, fluoro, and nitro groups on the benzene ring makes this compound a highly versatile building block for the synthesis of a diverse range of molecular architectures.

Key Reactions

This compound is amenable to three main classes of reactions that are of high importance in medicinal chemistry:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry": The terminal alkyne readily undergoes this highly efficient and specific reaction with azides to form stable 1,4-disubstituted 1,2,3-triazoles.[2] This reaction is widely used for the rapid synthesis of compound libraries and for bioconjugation.

-

Sonogashira Coupling: The terminal alkyne can be further functionalized by coupling with various aryl or vinyl halides, extending the conjugated system of the molecule.

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom is activated towards nucleophilic displacement by the strongly electron-withdrawing nitro group at the para-position. This allows for the introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols) at the C1 position.

Utility in Drug Discovery

The reactivity profile of this compound makes it an attractive starting material for the synthesis of biologically active compounds. The diagram below illustrates how this single molecule can serve as a platform for generating diverse molecular scaffolds.

Caption: Synthetic utility of this compound in generating diverse molecular scaffolds for drug discovery.

The resulting triazoles, extended π-systems, and substituted aromatic amines are common motifs in a wide range of therapeutic agents, including kinase inhibitors, antivirals, and antibacterial agents. The nitro group can also be readily reduced to an amine, providing another point for further diversification.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with many nitroaromatic compounds, it is potentially toxic and should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is recommended to store the compound at 2-8°C under an inert atmosphere to prevent degradation.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its trifunctional nature allows for sequential and orthogonal modifications through well-established and high-yielding reactions such as Sonogashira couplings and click chemistry, as well as nucleophilic aromatic substitutions. These features make it a powerful tool for the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its properties and reactivity to aid researchers in its effective utilization.

References

An In-depth Technical Guide to the Synthesis of 2-Ethynyl-1-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-ethynyl-1-fluoro-4-nitrobenzene, a valuable building block in medicinal chemistry and materials science. The document details the most plausible synthetic route, furnishes detailed experimental protocols, and presents key quantitative data in a clear, tabular format.

Introduction

This compound (CAS No: 343866-99-9, Molecular Formula: C₈H₄FNO₂) is an organic compound featuring a nitro-substituted fluorobenzene ring bearing an ethynyl group. This unique combination of functional groups makes it a highly versatile intermediate for a range of chemical transformations. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring, while the terminal alkyne provides a handle for various coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira couplings. These reactions are instrumental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Synthetic Strategy: A Two-Step Approach

The most logical and widely applicable method for the synthesis of this compound is a two-step process. This strategy involves the initial preparation of a suitable halo-substituted precursor, followed by a palladium-catalyzed Sonogashira coupling with a protected acetylene source, and a final deprotection step.

The overall synthetic workflow can be visualized as follows:

Figure 1: Synthetic workflow for this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 2-Bromo-1-fluoro-4-nitrobenzene

| Parameter | Value | Reference |

| Starting Material | 1-Fluoro-2-nitrobenzene | [1] |

| Reagent | N-Bromosuccinimide (NBS) | [1] |

| Solvent | Acetic Acid | [1] |

| Temperature | 15 °C | [1] |

| Yield | ~97% | [1] |

Table 2: Sonogashira Coupling and Deprotection

| Parameter | Value | Reference |

| Sonogashira Coupling | ||

| Starting Material | 2-Bromo-1-fluoro-4-nitrobenzene | |

| Alkyne Source | Trimethylsilylacetylene | General Procedure |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | [2] |

| Co-catalyst | Copper(I) Iodide (2-5 mol%) | [2] |

| Base/Solvent | Triethylamine | [2] |

| Temperature | Reflux | [2] |

| Deprotection | ||

| Reagent | Potassium Carbonate | General Procedure |

| Solvent | Methanol | [3] |

| Temperature | Room Temperature | [3] |

| Overall Yield (2 steps) | Not explicitly reported |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 2-Bromo-1-fluoro-4-nitrobenzene

This procedure is adapted from established bromination methods for activated aromatic compounds.[1]

Materials:

-

1-Fluoro-2-nitrobenzene

-

N-Bromosuccinimide (NBS)

-

Acetic Acid

-

Ice water

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

To a reaction vessel, add 1-fluoro-2-nitrobenzene and acetic acid.

-

Cool the mixture to approximately 15 °C in an ice bath.

-

Slowly add N-bromosuccinimide in portions while maintaining the temperature.

-

After the addition is complete, allow the reaction to stir and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from petroleum ether to yield 2-bromo-1-fluoro-4-nitrobenzene as a solid.

Step 2: Synthesis of this compound via Sonogashira Coupling and Deprotection

This is a representative procedure based on standard Sonogashira coupling and silyl deprotection protocols.[2][3]

Materials:

-

2-Bromo-1-fluoro-4-nitrobenzene

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (anhydrous)

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Dichloromethane

-

Brine

Procedure:

Part A: Sonogashira Coupling

-

To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-1-fluoro-4-nitrobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.02-0.05 eq).

-

Add anhydrous triethylamine as the solvent.

-

To this mixture, add trimethylsilylacetylene (1.1-1.5 eq) dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 2-((trimethylsilyl)ethynyl)-1-fluoro-4-nitrobenzene. This intermediate can be used in the next step without further purification.

Part B: Deprotection

-

Dissolve the crude 2-((trimethylsilyl)ethynyl)-1-fluoro-4-nitrobenzene in methanol.

-

Add potassium carbonate (e.g., 1.5 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.[3]

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, and a singlet in the alkyne region for the terminal ethynyl proton. The coupling patterns in the aromatic region will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms attached to the fluorine will exhibit C-F coupling.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (165.12 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic peaks for the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and the nitro group (NO₂) stretches (around 1530 and 1350 cm⁻¹).

Conclusion

The synthesis of this compound is a straightforward process for chemists experienced in organometallic cross-coupling reactions. The two-step Sonogashira coupling and deprotection route provides a reliable method for obtaining this versatile building block. The detailed protocols and data provided in this guide are intended to support researchers in the successful synthesis and application of this important chemical intermediate.

References

Physicochemical properties of 2-Ethynyl-1-fluoro-4-nitrobenzene

Technical Guide: Physicochemical Properties of 4-Nitroaniline

Core Physicochemical Properties

4-Nitroaniline, also known as p-nitroaniline, is a yellow crystalline solid with the chemical formula C₆H₆N₂O₂.[1][2] It is a key intermediate in the synthesis of various dyes, antioxidants, and pharmaceuticals.[2]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 4-nitroaniline.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₂ | [2][3] |

| Molecular Weight | 138.12 g/mol | [2][3] |

| Appearance | Bright yellow crystalline powder/flakes | [1][3][4] |

| Odor | Faint, ammonia-like, slightly pungent | [3][4] |

| Melting Point | 146 - 149 °C (295 - 300 °F) | [2][5] |

| Boiling Point | 332 °C (630 °F) | [2][3] |

| Density | 1.437 g/cm³ | [1][2] |

| Solubility in Water | 0.8 mg/mL at 18.5 °C | [2] |

| Vapor Pressure | 0.00002 mmHg at 20 °C | [2] |

| Flash Point | 199 °C (390 °F) | [3] |

Experimental Protocols

Synthesis of 4-Nitroaniline from Aniline

A common laboratory synthesis of 4-nitroaniline involves the acetylation of aniline, followed by nitration and subsequent hydrolysis.[2] The initial acetylation step is necessary to protect the amino group and direct the incoming nitro group to the para position.

Workflow for the Synthesis of 4-Nitroaniline

Caption: Laboratory synthesis workflow for 4-nitroaniline from aniline.

Step 1: Acetylation of Aniline

-

In an Erlenmeyer flask, mix 4.6 g of aniline with 40 ml of water.

-

While stirring vigorously, add 6.6 ml of acetic anhydride to the suspension.

-

Shake the reaction mixture for 10 minutes. The crystalline product, acetanilide, will precipitate.

-

Allow the mixture to stand for 30 minutes to complete the reaction.

-

Collect the crystals by suction filtration using a Büchner funnel and wash them with cold water.[6]

Step 2: Nitration of Acetanilide

-

In an Erlenmeyer flask, dissolve 5 g of the wet crude acetanilide in 9 ml of concentrated sulfuric acid.

-

Cool the flask and carefully add a nitrating mixture (2.2 ml of 65% nitric acid and 2.2 ml of concentrated sulfuric acid) drop by drop, while stirring vigorously.

-

Maintain the reaction temperature below 35 °C.

-

After the addition is complete, let the mixture stand at room temperature for 10 minutes.

-

Pour the reaction mixture into four times its volume of ice and water to precipitate the 4-nitroacetanilide.

-

Filter the product and wash it with a small amount of water.[6]

Step 3: Hydrolysis of 4-Nitroacetanilide

-

Transfer the wet 4-nitroacetanilide to a boiling flask and add 30 ml of water and 20 ml of concentrated hydrochloric acid.

-

Heat the mixture at its boiling point under a reflux condenser for 30 minutes.

-

Pour the resulting solution into a beaker containing 30 g of ice.

-

Neutralize the mixture with ammonia water to precipitate the 4-nitroaniline.

-

Collect the 4-nitroaniline by suction filtration and dry the product.[6]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for the structural elucidation of 4-nitroaniline.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve a few milligrams of purified 4-nitroaniline in a deuterated solvent such as DMSO-d₆ or CDCl₃ in an NMR tube.[7][8]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[9]

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.

-

Expected Spectrum (in DMSO-d₆): The spectrum is expected to show two doublets in the aromatic region. One doublet around 7.98 ppm corresponds to the two protons ortho to the nitro group, and another doublet around 6.64 ppm corresponds to the two protons ortho to the amino group.[9]

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum.

-

Expected Spectrum (in DMSO-d₆): The spectrum will show characteristic peaks for the aromatic carbons, with chemical shifts around δ 156.67, 136.63, 127.37, and 113.35 ppm.[9]

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 4-nitroaniline.

Mass Spectrometry Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion or after separation using gas chromatography (GC-MS) or liquid chromatography (LC-MS).[7]

-

Ionization: Employ a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[7][10]

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

Expected Spectrum: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 4-nitroaniline (m/z 138).[11] Depending on the ionization method, a protonated molecule [M+H]⁺ at m/z 139 may also be observed.[12]

Logical Relationship for Spectroscopic Analysis

Caption: The logical relationship between the analyte and spectroscopic techniques for structural elucidation.

Reactivity and Safety

4-Nitroaniline is a stable compound but can react vigorously with strong oxidizing agents, strong reducing agents, and sulfuric acid at high temperatures.[4][13] It may decompose explosively in the presence of strong initiators.[4] The compound is toxic if swallowed, inhaled, or absorbed through the skin and can cause methemoglobinemia.[5][14] Chronic exposure may lead to liver damage.[4] It is also harmful to aquatic life with long-lasting effects.[5] Appropriate personal protective equipment should be used when handling this chemical.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. P-NITROANILINE | Occupational Safety and Health Administration [osha.gov]

- 4. 4-Nitroaniline | 100-01-6 [amp.chemicalbook.com]

- 5. westliberty.edu [westliberty.edu]

- 6. fchpt.stuba.sk [fchpt.stuba.sk]

- 7. benchchem.com [benchchem.com]

- 8. qi.ub.es [qi.ub.es]

- 9. rsc.org [rsc.org]

- 10. mzCloud – 4 Nitroaniline [mzcloud.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 4-Nitroaniline | 100-01-6 [chemicalbook.com]

- 14. 4-Nitroaniline-15N2 | C6H6N2O2 | CID 16213362 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Ethynyl-1-fluoro-4-nitrobenzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data for 2-Ethynyl-1-fluoro-4-nitrobenzene, a key intermediate in organic synthesis. The information is presented to support research and development activities in pharmaceuticals, agrochemicals, and materials science.

Molecular and Physical Properties

The fundamental molecular attributes of this compound are summarized below. These data are essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₈H₄FNO₂[1][2] |

| Molecular Weight | 165.12 g/mol [1][2] |

| CAS Number | 343866-99-9[1] |

| Purity | ≥95%[2] |

| Boiling Point | 242.766°C at 760 mmHg[2] |

| Density | 1.326 g/cm³[2] |

Chemical Structure and Composition

The molecular formula C₈H₄FNO₂ indicates the elemental composition of the compound. The diagram below illustrates the relationship between the constituent elements and the final chemical entity.

Caption: Elemental contribution to the molecular structure.

Applications in Synthesis

This compound serves as a versatile intermediate in various organic synthesis applications. Its structure, featuring both ethynyl and nitro groups, makes it particularly suitable for:

-

Click Chemistry: The ethynyl group allows for participation in cycloaddition reactions.[2]

-

Palladium-Catalyzed Coupling Reactions: A common application for terminal alkynes in the formation of carbon-carbon bonds.[2]

-

Nucleophilic Aromatic Substitution: The electron-withdrawing properties of the nitro and fluoro substituents enhance the reactivity of the aromatic ring, facilitating the introduction of diverse functional groups.[2]

Due to these reactive sites, it is also employed in the development of fluorescent probes and other functional materials.[2]

Experimental Protocols

Detailed experimental protocols for reactions involving this compound, such as specific palladium-catalyzed coupling conditions or click chemistry procedures, are highly dependent on the substrate and desired product. Researchers should consult peer-reviewed literature for methodologies relevant to their specific synthetic targets. The following diagram provides a generalized workflow for a typical synthetic application.

Caption: A generalized workflow for organic synthesis.

References

Spectral Analysis of 2-Ethynyl-1-fluoro-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectral characteristics of 2-ethynyl-1-fluoro-4-nitrobenzene. Due to the limited availability of public domain experimental data for this specific compound, this document focuses on predicted spectral data based on established principles of spectroscopy and analysis of analogous compounds. Detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided to guide researchers in the acquisition and interpretation of data for this and similar molecules. This guide is intended to serve as a practical resource for scientists engaged in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a substituted aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and functional materials. The presence of three distinct functional groups—an ethynyl group, a fluorine atom, and a nitro group—on the benzene ring suggests a rich and informative spectral profile. Spectroscopic analysis is crucial for the unambiguous structure elucidation and purity assessment of this compound. This guide outlines the expected spectral data and provides robust methodologies for their acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~3.5 | s | - | 1 | Ethynyl H |

| ~7.4 | t | J(H,F) ≈ 8.8, J(H,H) ≈ 8.8 | 1 | H-6 |

| ~8.2 | ddd | J(H,H) ≈ 8.8, J(H,F) ≈ 4.5, J(H,H) ≈ 2.5 | 1 | H-5 |

| ~8.4 | dd | J(H,H) ≈ 2.5, J(H,F) ≈ 2.5 | 1 | H-3 |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Coupling to ¹⁹F (J, Hz) | Assignment |

| ~80 | - | Ethynyl C-H |

| ~82 | - | Ethynyl C-Ar |

| ~115 | d, J(C,F) ≈ 25 | C-6 |

| ~120 | d, J(C,F) ≈ 20 | C-2 |

| ~128 | d, J(C,F) ≈ 4 | C-3 |

| ~130 | d, J(C,F) ≈ 8 | C-5 |

| ~148 | s | C-4 |

| ~162 | d, J(C,F) ≈ 250 | C-1 |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Sharp, Medium | ≡C-H stretch |

| ~2120 | Sharp, Medium | -C≡C- stretch |

| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1520, 1340 | Strong | Asymmetric and Symmetric NO₂ stretch |

| ~1250 | Strong | C-F stretch |

| ~850 | Strong | C-H out-of-plane bend |

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 165 | 100 | [M]⁺ (Molecular Ion) |

| 135 | ~40 | [M-NO]⁺ |

| 119 | ~60 | [M-NO₂]⁺ |

| 99 | ~30 | [M-NO₂-HF]⁺ or [C₆H₃O]⁺ |

| 75 | ~25 | [C₆H₃]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectral data for solid organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.[1]

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.[1]

-

If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added.

-

-

Data Acquisition:

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer's spinner turbine.[1]

-

Place the sample into the NMR spectrometer.

-

The instrument will then lock onto the deuterium signal of the solvent to stabilize the magnetic field.[1]

-

Perform shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.[1]

-

Tune the probe to the desired nucleus (¹H or ¹³C).[1]

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum.

-

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is suitable for solid powder samples.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, then allow it to dry completely.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

After acquisition, clean the ATR crystal and press arm thoroughly.

-

Mass Spectrometry (MS)

This protocol outlines a general procedure for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Filter the solution if any particulate matter is present.

-

Transfer the solution to a GC vial.

-

-

Data Acquisition:

-

Introduce the sample into the GC-MS system via the autosampler.

-

The sample is vaporized in the heated injection port and separated on the GC column based on its volatility and interaction with the stationary phase.

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the characterization of a newly synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a target compound.

Caption: Logical flow for the interpretation and integration of multiple spectroscopic datasets.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Ethynyl-1-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity and stability of 2-Ethynyl-1-fluoro-4-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The document details the compound's physical and chemical properties, its primary reaction pathways—including Sonogashira coupling, nucleophilic aromatic substitution, and 1,3-dipolar cycloaddition—and available data on its stability. Experimental protocols and quantitative data are presented to assist researchers in the effective utilization of this versatile building block.

Introduction

This compound is a substituted aromatic compound featuring three key functional groups that dictate its reactivity: an ethynyl group, a fluorine atom, and a nitro group. The electron-withdrawing nature of the nitro and fluoro groups significantly activates the benzene ring, making it susceptible to a variety of chemical transformations. This unique combination of functionalities renders it a valuable precursor in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Its utility is primarily seen in its capacity to undergo palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and click chemistry, allowing for the introduction of diverse molecular fragments.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. Proper storage in a dry environment at 2-8°C is recommended to ensure its stability.

| Property | Value |

| Molecular Formula | C₈H₄FNO₂ |

| Molecular Weight | 165.12 g/mol |

| Boiling Point | 242.766°C at 760 mmHg |

| Density | 1.326 g/cm³ |

| Storage Conditions | 2-8°C, dry seal |

Reactivity and Key Reactions

The reactivity of this compound is dominated by its three functional groups. The ethynyl group serves as a handle for Sonogashira coupling and 1,3-dipolar cycloaddition reactions. The fluorine atom, activated by the para-nitro group, is an excellent leaving group in nucleophilic aromatic substitution (SNA) reactions.

Synthesis via Sonogashira Coupling

The primary route for the synthesis of this compound involves a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction typically joins a terminal alkyne with an aryl or vinyl halide. In a plausible synthetic pathway, 2-bromo-1-fluoro-4-nitrobenzene is coupled with a protected alkyne, such as ethynyltrimethylsilane (TMS-acetylene), followed by deprotection of the silyl group.

Experimental Protocol: Sonogashira Coupling for the Synthesis of a Related Compound

The following protocol describes the Sonogashira coupling of 2-bromo-1-fluoro-4-nitrobenzene with TMS-acetylene, which would be followed by a deprotection step to yield the target compound.

-

Materials: 2-bromo-1-fluoro-4-nitrobenzene, ethynyltrimethylsilane (TMS-acetylene), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), a base (e.g., triethylamine or diisopropylamine), and a suitable solvent (e.g., THF or DMF).

-

Procedure:

-

To a solution of 2-bromo-1-fluoro-4-nitrobenzene in the chosen solvent, add the palladium catalyst, CuI, and the base.

-

The mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).

-

Add TMS-acetylene dropwise to the reaction mixture.

-

The reaction is stirred at an elevated temperature (e.g., 80°C) for several hours.

-

Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., hexanes) and filtered through celite to remove the catalyst.

-

The solvent is removed under reduced pressure.

-

The resulting trimethylsilyl-protected product is then dissolved in a solvent such as methanol, and a base like potassium carbonate is added to remove the TMS group.

-

After stirring for a few hours at room temperature, the mixture is worked up by partitioning between an organic solvent (e.g., ether) and water.

-

The organic layer is washed, dried, and concentrated to yield the final product.[2]

-

dot

Caption: Synthesis of this compound.

Nucleophilic Aromatic Substitution (SNA)

The presence of the strongly electron-withdrawing nitro group in the para position significantly activates the fluorine atom at the C-1 position for nucleophilic aromatic substitution. This allows for the facile introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates.

Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine

The following protocol details the reaction of a close analog, 2-bromo-1-fluoro-4-nitrobenzene, with morpholine, which is representative of the SNA reactivity of this compound.

-

Materials: 2-bromo-1-fluoro-4-nitrobenzene (1.00 g, 4.55 mmol), morpholine (0.600 mL, 6.82 mmol), potassium carbonate (1.88 g, 13.6 mmol), and dimethylformamide (DMF, 10 mL).[1]

-

Procedure:

-

To a solution of 2-bromo-1-fluoro-4-nitrobenzene in DMF, add morpholine and potassium carbonate at 25°C.[1]

-

The mixture is stirred at 70°C for 3 hours.[1]

-

After cooling, the reaction mixture is poured into water (50 mL), leading to the precipitation of the product.[1]

-

The solid product is collected by filtration and washed with water.[1]

-

| Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Morpholine | K₂CO₃ | DMF | 3 | 70 | High (implied) |

dot

Caption: Nucleophilic Aromatic Substitution Pathway.

1,3-Dipolar Cycloaddition (Click Chemistry)

The terminal alkyne functionality of this compound makes it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regiospecific formation of a stable 1,2,3-triazole ring, linking the nitrobenzene core to another molecule containing an azide group.

Experimental Protocol: General Procedure for CuAAC Reaction

-

Materials: this compound, an organic azide, a copper(I) source (e.g., CuI or in situ generated from CuSO₄ and a reducing agent like sodium ascorbate), a ligand (e.g., TBTA), and a solvent (e.g., a mixture of t-butanol and water).

-

Procedure:

-

Dissolve this compound and the organic azide in the chosen solvent system.

-

Add the copper(I) source and the ligand to the mixture.

-

Stir the reaction at room temperature. The reaction is often complete within a few hours.

-

The product can typically be isolated by filtration or extraction after the addition of water.

-

dot

Caption: Click Chemistry (CuAAC) Workflow.

Stability

The stability of this compound is a critical consideration for its storage and handling, as well as for its application in multi-step syntheses.

Thermal Stability

Photochemical Stability

Nitroaromatic compounds can exhibit unique photochemical properties, including the potential for photoinduced decomposition.[6] The presence of the ethynyl group may also influence the photostability. It is advisable to store this compound protected from light to prevent potential degradation over time.

Chemical Stability

The stability of nitroaromatic compounds in different solvent systems can vary. For instance, some trinitroaromatic compounds show decomposition in certain reversed-phase liquid chromatography eluents.[7] Given its reactivity in nucleophilic aromatic substitution, this compound will be unstable in the presence of strong nucleophiles. It has been shown to be a stable starting material for subsequent reactions, such as nitroreduction, under appropriate conditions.[8]

Conclusion

This compound is a highly versatile and reactive building block for organic synthesis. Its trifunctional nature allows for a range of selective transformations, including Sonogashira coupling, nucleophilic aromatic substitution, and 1,3-dipolar cycloaddition. This guide has provided an overview of its key reactions, along with representative experimental protocols and a discussion of its stability. Researchers and drug development professionals can leverage this information to effectively incorporate this valuable intermediate into their synthetic strategies for the creation of novel and complex molecules. Further investigation into the specific quantitative reactivity and stability of this compound would be beneficial for its broader application.

References

- 1. WO2022150574A1 - Inhibitors of mycobacterium tuberculosis lipoamide dehydrogenase - Google Patents [patents.google.com]

- 2. 1066-54-2 | Ethynyltrimethylsilane | Vemurafenib Related | Ambeed.com [ambeed.com]

- 3. DSpace [repository.kaust.edu.sa]

- 4. academia.kaust.edu.sa [academia.kaust.edu.sa]

- 5. The substituent effect on the heat-induced pyrolysis mechanism of energetic materials: a case of reactive molecular dynamics simulations on nitrobenzene compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Excited state dynamics and photochemistry of nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Scaffold-Hopping Strategy on a Series of Proteasome Inhibitors Led to a Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Ethynyl-1-fluoro-4-nitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Ethynyl-1-fluoro-4-nitrobenzene is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1][2] Its solubility in organic solvents is a critical parameter for reaction setup, purification, and formulation. This guide provides a comprehensive overview of the known solubility characteristics of this compound, details a standard experimental protocol for solubility determination, and illustrates a typical synthetic workflow involving this compound.

Introduction

This compound (CAS No. 343866-99-9) is a substituted aromatic compound with a molecular formula of C₈H₄FNO₂ and a molecular weight of 165.12 g/mol .[1] The presence of an ethynyl group, a nitro group, and a fluorine atom makes it a versatile building block in organic chemistry.[1][2] The electron-withdrawing nature of the nitro and fluoro groups enhances the reactivity of the molecule in various reactions, including nucleophilic aromatic substitution and cycloadditions.[1][2] Understanding its solubility is crucial for optimizing reaction conditions, maximizing yields, and developing effective purification strategies.

Solubility of this compound

As of the latest literature review, specific quantitative solubility data (e.g., g/100mL or mole fraction at various temperatures) for this compound in common organic solvents has not been extensively published. However, based on the solubility of structurally similar compounds, such as 1-fluoro-4-nitrobenzene and other nitrobenzene derivatives, a qualitative solubility profile can be inferred.

Qualitative Solubility Profile:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic Solvents | High | Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile are likely to be effective due to favorable dipole-dipole interactions with the nitro group. |

| Chlorinated Solvents | High | Dichloromethane and Chloroform are expected to be good solvents for this compound. |

| Ethers | Moderate to High | Solvents such as Tetrahydrofuran (THF) and Diethyl ether should effectively dissolve the compound. |

| Ketones | Moderate to High | Acetone is predicted to be a suitable solvent.[3] |

| Alcohols | Moderate | Solvents like Methanol and Ethanol are expected to dissolve the compound, though potentially to a lesser extent than polar aprotic solvents.[3] |

| Aromatic Hydrocarbons | Moderate | Benzene and Toluene are likely to be effective solvents. |

| Aliphatic Hydrocarbons | Low | Non-polar solvents such as Hexane and Heptane are not expected to be effective solvents. |

| Water | Very Low / Insoluble | Similar to other nitroaromatic compounds, this compound is expected to have negligible solubility in water.[3][4] |

This qualitative assessment is based on the principle of "like dissolves like." The polar nitro group and the polarizable aromatic ring suggest good solubility in polar and non-polar aprotic organic solvents. Experimental verification is necessary to establish quantitative solubility data.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed, adaptable protocol for the experimental determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is based on the established procedure for a similar compound, 4-ethoxy-2-fluoro-1-nitrobenzene.[5]

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled water bath or shaker

-

Sealed glass vials

-

Calibrated syringe with a filter attachment

-

Pre-weighed drying dishes

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Sample Withdrawal:

-

Allow the vial to stand undisturbed at the set temperature for at least 4 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated (to the experimental temperature) syringe fitted with a filter to prevent the transfer of any solid particles.

-

-

Gravimetric Analysis:

-

Transfer the withdrawn sample into a pre-weighed drying dish.

-

Record the total weight of the dish and the solution.

-

Place the dish in a vacuum oven at a suitable temperature to evaporate the solvent completely without decomposing the solute.

-

Once a constant weight is achieved, record the final weight of the dish with the dried solute.

-

-

Calculation:

-

The solubility can be calculated in various units, such as g/100g of solvent or mole fraction.

-

Solubility ( g/100g solvent):

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + solute)

-

Mass of solute = (Mass of dish + solute) - Mass of dish

-

Solubility = (Mass of solute / Mass of solvent) * 100

-

-

Mole Fraction (x):

-

Moles of solute = Mass of solute / Molar mass of this compound

-

Moles of solvent = Mass of solvent / Molar mass of the solvent

-

Mole fraction = Moles of solute / (Moles of solute + Moles of solvent)

-

-

Visualization of a Representative Synthetic Workflow

This compound is a valuable intermediate in the synthesis of more complex molecules. The following diagram illustrates a generalized workflow for a nucleophilic aromatic substitution (SNAr) reaction followed by a Sonogashira coupling, two common transformations involving this type of substrate.

Caption: Generalized synthetic workflow involving this compound.

Conclusion

References

Navigating the Uncharted: A Technical Safety and Handling Guide for 2-Ethynyl-1-fluoro-4-nitrobenzene

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Ethynyl-1-fluoro-4-nitrobenzene was publicly available at the time of this writing. The following guide has been meticulously compiled by extrapolating data from structurally analogous compounds, including various fluorinated and nitrated benzene derivatives. This information should be regarded as a proactive safety reference and not a substitute for a compound-specific SDS. Researchers, scientists, and drug development professionals are urged to exercise extreme caution and to perform a thorough risk assessment before handling this substance.

This technical guide provides a comprehensive overview of the presumed safety and handling precautions for this compound, a compound with potential applications in click chemistry, palladium-catalyzed coupling reactions, and nucleophilic aromatic substitution due to its reactive ethynyl, nitro, and fluoro groups.[1] The guidance herein is intended to foster a culture of safety in the laboratory and to provide a framework for the responsible use of this novel chemical.

Hazard Identification and Classification

Based on data from similar compounds, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. The nitrobenzene moiety, in particular, is associated with significant health risks, including methemoglobinemia, and is a known male reproductive toxicant in animal studies.[2][3]

GHS Hazard Statements (Presumed):

The following table summarizes the likely hazard classifications for this compound, based on the classifications of related compounds.

| Hazard Class | Category | Hazard Statement | Source Compound(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][5][6][7][8] | 2-Ethoxy-4-fluoronitrobenzene, 1-Fluoro-2-nitrobenzene, 2-ethyl-1-fluoro-4-nitrobenzene, 1-Fluoro-4-nitrobenzene |

| Acute Toxicity, Dermal | Category 3/4 | H311/H312: Toxic/Harmful in contact with skin.[5][6][7][8][9] | 1-Fluoro-2-nitrobenzene, 1-Fluoro-4-nitrobenzene, 2-ethyl-1-fluoro-4-nitrobenzene |

| Acute Toxicity, Inhalation | Category 3/4 | H331/H332: Toxic/Harmful if inhaled.[4][6][7][8][9] | 2-Ethoxy-4-fluoronitrobenzene, 1-Fluoro-4-nitrobenzene, 2-ethyl-1-fluoro-4-nitrobenzene |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][6][10] | 2-Ethoxy-4-fluoronitrobenzene, 2-Fluoro-4-methoxy-1-nitrobenzene, 2-ethyl-1-fluoro-4-nitrobenzene, 1-Ethynyl-4-fluorobenzene, 1-Ethynyl-4-nitrobenzene |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[4][6][10] | 2-Ethoxy-4-fluoronitrobenzene, 2-Fluoro-4-methoxy-1-nitrobenzene, 2-ethyl-1-fluoro-4-nitrobenzene, 1-Ethynyl-4-fluorobenzene, 1-Ethynyl-4-nitrobenzene |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][6] | 2-Ethoxy-4-fluoronitrobenzene, 2-ethyl-1-fluoro-4-nitrobenzene, 1-Ethynyl-4-fluorobenzene |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1/2 | H372/H373: Causes damage to organs through prolonged or repeated exposure.[5][7][8][9] | 1-Fluoro-2-nitrobenzene, 1-Fluoro-4-nitrobenzene |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2/3 | H411/H412: Toxic/Harmful to aquatic life with long lasting effects.[5][7] | 1-Fluoro-2-nitrobenzene, 1-Fluoro-4-nitrobenzene |

Physical and Chemical Properties

The exact physical and chemical properties of this compound are not documented. The following table presents data for a closely related compound, 1-Fluoro-4-nitrobenzene, to provide an estimate of its characteristics.

| Property | Value | Source Compound |

| Molecular Formula | C6H4FNO2 | 1-Fluoro-4-nitrobenzene[11][12] |

| Molar Mass | 141.10 g/mol | 1-Fluoro-4-nitrobenzene[5][8][11][12] |

| Appearance | Yellow solid | 1-Fluoro-4-nitrobenzene[13] |

| Melting Point | 21-24 °C | 1-Fluoro-4-nitrobenzene[13] |

| Boiling Point | 205-206 °C | 1-Fluoro-4-nitrobenzene[13][14] |

| Density | 1.33-1.34 g/cm³ | 1-Fluoro-4-nitrobenzene[13][14] |

| Flash Point | 83 °C | 1-Fluoro-4-nitrobenzene[14] |

| Solubility in Water | 1467 mg/L (25 °C) | 1-Fluoro-4-nitrobenzene[14] |

Experimental Protocols

Given the absence of specific experimental data for this compound, this section outlines a generalized protocol for assessing acute oral toxicity, a critical parameter for hazard evaluation. This methodology is based on the OECD Test Guideline 423 for Acute Oral Toxicity – Acute Toxic Class Method.

Objective: To determine the acute oral toxicity of a test substance.

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the next step, allowing for classification of the substance into a GHS category.

Materials:

-

Test substance (this compound)

-

Vehicle for administration (e.g., corn oil, water)

-

Healthy, young adult laboratory rodents (e.g., rats or mice), single sex.

-

Oral gavage needles

-

Calibrated balance

-

Animal cages with appropriate environmental controls

Procedure:

-

Animal Preparation: Acclimatize animals to laboratory conditions for at least 5 days. Fast animals overnight prior to dosing.

-

Dose Preparation: Prepare the test substance in the selected vehicle to the desired concentration.

-

Dosing: Administer a single oral dose of the test substance to a group of three animals using a gavage needle. Start with a dose level based on available information on similar compounds (e.g., 300 mg/kg).

-

Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Stepwise Procedure:

-

If 2-3 animals die, the test is stopped, and the substance is classified.

-

If 0-1 animal dies, proceed to the next higher or lower dose level with another group of three animals, as per the OECD 423 guideline flowchart.

-

-

Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

Handling and Storage

Safe handling and storage are paramount to minimizing exposure risks. The following precautions are recommended based on best practices for handling hazardous aromatic nitro compounds.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[4][7][9][15]

-

Use local exhaust ventilation to control the release of dust or vapors.[10]

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield (EN 166).[4][9] | [4],[9] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, inspect before use).[4][5] | [4],[5], |

| Protective clothing to prevent skin exposure.[4][8][9] | [4],[9],[8] | |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[4][8][9] | [4],[9],[8] |

Hygiene Measures:

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7][8][9]

-

Store locked up or in an area accessible only to authorized personnel.[4][5]

-

Incompatible materials: Strong oxidizing agents and strong bases.[8][9][11]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

First-Aid Measures

Prompt first-aid treatment is essential in case of exposure.

General Advice: Show the safety data sheet of a similar compound to the doctor in attendance.[5][7][9] First-aiders should protect themselves.[5]

-

Inhalation: Move the victim to fresh air.[4][5][7][8][9][10] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration.[4][5][7][9] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[4][7]

-

Skin Contact: Immediately take off all contaminated clothing.[4][5][10] Wash off with soap and plenty of water for at least 15 minutes.[4][7][10]

-

Eye Contact: Rinse cautiously with water for several minutes.[4][5][8][10] Remove contact lenses, if present and easy to do.[4][5][8][10] Continue rinsing.

-

Ingestion: Do NOT induce vomiting.[4][7] Rinse mouth with water.[4][5][8][10] Never give anything by mouth to an unconscious person.[4]

Stability and Reactivity

-

Reactivity: No specific data is available.

-

Chemical Stability: Likely stable under recommended storage conditions.[8][11]

-

Possibility of Hazardous Reactions: No specific data is available.

-

Conditions to Avoid: Heat, flames, sparks, and direct sunlight.[8][11]

-

Incompatible Materials: Strong acids, strong bases, and strong oxidizing agents.[8][9][11]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[5][11]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. However, nitrobenzene and its derivatives are known to cause methemoglobinemia, where symptoms can be delayed for 2 to 4 hours and include cyanosis, fatigue, dizziness, and headache.[3][5] Chronic exposure has been linked to organ damage.[3][5] Animal studies on nitrobenzene indicate it is a reproductive toxicant in males.[2][3]

Acute Toxicity Data (for related compounds):

| Route | Species | Value | Source Compound |

| Oral (LDLO) | Rat | 250 mg/kg | 1-Fluoro-4-nitrobenzene[11] |

| Inhalation (LC50) | Rat (4h) | 2,600 mg/m³ | 1-Fluoro-4-nitrobenzene[11] |

| Aquatic (EC50) | Daphnia magna (48h) | 9.7 mg/l | 1-Fluoro-2-nitrobenzene[5] |

| Aquatic (LC50) | Pimephales promelas (96h) | 28.4 mg/l | 1-Fluoro-4-nitrobenzene[11] |

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[5] Do not allow the product to enter drains.[5][10] Dispose of contaminated packaging in the same manner as the product itself.[5] It is recommended to use a licensed disposal company.[11]

This guide serves as a foundational resource for the safe handling of this compound. It is imperative that all laboratory personnel are trained on these procedures and that a culture of safety is maintained at all times. As more information becomes available for this specific compound, this guidance should be reviewed and updated accordingly.

References

- 1. This compound [myskinrecipes.com]

- 2. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. gov.uk [gov.uk]

- 4. echemi.com [echemi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemical-label.com [chemical-label.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. Benzene, 1-fluoro-4-nitro- [webbook.nist.gov]

- 13. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 14. aarti-industries.com [aarti-industries.com]

- 15. aarti-industries.com [aarti-industries.com]

A Technical Guide to the Applications of 2-Ethynyl-1-fluoro-4-nitrobenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynyl-1-fluoro-4-nitrobenzene has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctionalized structure, featuring an activated aromatic ring, a reactive ethynyl group, and a displaceable fluorine atom, provides a powerful platform for the construction of complex molecular architectures. This technical guide offers an in-depth exploration of the primary applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to empower researchers in the fields of medicinal chemistry, materials science, and drug development to effectively harness the synthetic potential of this reagent.

Introduction

The strategic incorporation of fluorine atoms and nitro groups into organic molecules is a well-established strategy in drug discovery and materials science for modulating their physicochemical and biological properties. This compound (MW: 165.12 g/mol , CAS: 343866-99-9) is a key intermediate that combines three synthetically valuable functionalities: an ethynyl group amenable to coupling and cycloaddition reactions, a fluorine atom that can act as a leaving group in nucleophilic aromatic substitution (SNAr), and a nitro group that strongly activates the aromatic ring towards such substitutions.[1] This trifecta of reactivity makes it an ideal starting material for the synthesis of a diverse array of heterocyclic compounds, functional materials, and bioactive molecules, including kinase inhibitors.[1][2]

Core Reactivities and Applications

The synthetic utility of this compound is primarily centered around three key reaction types: Sonogashira cross-coupling, nucleophilic aromatic substitution (SNAr), and cycloaddition reactions, including "click chemistry".[1]

Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] While this compound itself possesses the alkyne functionality, it is the halogenated derivative, 2-bromo-1-fluoro-4-nitrobenzene, that would typically undergo a Sonogashira coupling with another terminal alkyne. However, the ethynyl group of this compound can readily participate in Sonogashira couplings with various aryl and vinyl halides. The electron-withdrawing nature of the nitro and fluoro groups can influence the reactivity of the alkyne.

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Iodotoluene | Phenylacetylene | Pd(OAc)₂ / Xphos | Cs₂CO₃ | Dioxane | 100 | 12 | 95 | Adapted from[4][5] |

| 2 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 6 | 92 | Adapted from[6] |

| 3 | 4-Bromobenzonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Toluene | 80 | 8 | 88 | Adapted from[6] |

To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF or toluene), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are added. A base, typically an amine such as triethylamine or diisopropylamine (2-3 eq), is then added, and the reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched with water or a saturated solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Reactions of 2-Ethynyl-1-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This powerful palladium- and copper-cocatalyzed transformation has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.

2-Ethynyl-1-fluoro-4-nitrobenzene is a particularly interesting substrate for Sonogashira couplings. The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring can influence the reactivity of the alkyne and the properties of the resulting coupled products. These products, substituted diphenylacetylene derivatives, are valuable scaffolds in medicinal chemistry and materials science due to their rigid structure and potential for further functionalization.

These application notes provide a detailed overview of the Sonogashira coupling reaction with a focus on the use of this compound. While specific quantitative data for the coupling of this particular alkyne is not extensively available in the public domain, this document outlines generalized protocols and key considerations for researchers employing this substrate in their synthetic endeavors.

Reaction Mechanism and Workflow

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper intermediates. The generally accepted mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

Figure 1: Catalytic cycle of the copper-cocatalyzed Sonogashira coupling reaction.

A typical experimental workflow for performing a Sonogashira coupling reaction is outlined below. This process involves careful setup under an inert atmosphere to prevent side reactions, followed by reaction monitoring and purification of the desired product.

Figure 2: General experimental workflow for a Sonogashira coupling reaction.

Data Presentation

Due to the limited availability of specific experimental data for the Sonogashira coupling of this compound in publicly accessible literature, a comprehensive table of yields with various aryl halides cannot be provided at this time. Researchers are encouraged to perform optimization studies to determine the ideal conditions for their specific substrates. A generalized table of reaction parameters is provided below to guide these efforts.

Table 1: General Sonogashira Reaction Parameters

| Parameter | Typical Reagents/Conditions | Molar Ratio (relative to Aryl Halide) | Notes |

| Aryl Halide | Aryl iodides, bromides, or triflates | 1.0 | Aryl iodides are generally more reactive than bromides. |

| Alkyne | This compound | 1.0 - 1.5 | A slight excess of the alkyne can help drive the reaction to completion. |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ | 0.01 - 0.05 | Catalyst loading should be optimized for each reaction. |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | 0.02 - 0.10 | Essential for the traditional Sonogashira reaction. |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Piperidine | 2.0 - 5.0 | Acts as a solvent and neutralizes the hydrogen halide byproduct. |

| Solvent | Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF) | - | Should be anhydrous and degassed. |

| Temperature | Room Temperature to 80 °C | - | Higher temperatures may be required for less reactive aryl halides. |

| Reaction Time | 2 - 24 hours | - | Monitored by TLC or GC-MS. |

Experimental Protocols

The following are generalized protocols for performing a Sonogashira coupling reaction with this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)

-

Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

-

Anhydrous and degassed solvent (e.g., THF or Toluene) (10 mL)

-

Anhydrous and degassed triethylamine (TEA) (3.0 mmol)

-

Schlenk flask or sealed tube

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Add the anhydrous and degassed solvent via syringe.

-

Add the anhydrous and degassed triethylamine to the mixture.

-

Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C, depending on the reactivity of the aryl halide.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the catalyst residues.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

In some cases, the copper co-catalyst can lead to the formation of alkyne homocoupling byproducts (Glaser coupling). A copper-free protocol can be employed to mitigate this issue.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

-

Base (e.g., Piperidine or a mixture of K₂CO₃ and a phase-transfer catalyst) (2.0 - 3.0 mmol)

-

Anhydrous and degassed solvent (e.g., THF or DMF) (10 mL)

-

Schlenk flask or sealed tube

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and the palladium catalyst.

-

Add the anhydrous and degassed solvent.

-

Add the base to the reaction mixture.

-

Stir the reaction at an appropriate temperature (often higher temperatures are required for copper-free conditions).

-

Monitor the reaction as described in Protocol 1.

-

Follow the same workup and purification procedure as outlined in Protocol 1.

Safety Considerations

-

Work in a well-ventilated fume hood.

-

Palladium catalysts and organic solvents are flammable and should be handled with care.

-

Aryl halides and nitro-containing compounds can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).

-

Reactions under an inert atmosphere should be performed using appropriate glassware and techniques (Schlenk line or glovebox).

Conclusion

Application Notes and Protocols: 2-Ethynyl-1-fluoro-4-nitrobenzene as a Versatile Building Block for Pharmaceutical Intermediates in Kinase Inhibitor Synthesis

Introduction

2-Ethynyl-1-fluoro-4-nitrobenzene is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of a variety of pharmaceutical intermediates. Its unique trifunctional nature—possessing an ethynyl group for coupling reactions, a fluorine atom for selective substitution, and a nitro group for further functionalization or as a directing group—makes it an exceptionally versatile reagent in medicinal chemistry. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitor precursors, with a focus on the construction of pyrazolo[3,4-d]pyrimidine scaffolds, which are known bioisosteres of adenine and are prevalent in many kinase inhibitors.[1][2]

The presence of both an ethynyl and a nitro group makes this compound particularly suitable for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, and for click chemistry.[3] The electron-withdrawing properties of the nitro and fluoro substituents enhance the reactivity of the molecule in nucleophilic aromatic substitution reactions, allowing for the strategic introduction of various functional groups.[4] These characteristics are highly valuable in the construction of complex heterocyclic systems that form the core of many targeted cancer therapies, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Protein Kinase D (PKD) inhibitors.[5][6][7]

Key Applications in Pharmaceutical Intermediate Synthesis

The primary application of this compound in drug discovery lies in its role as a precursor for oncology and enzyme inhibitor intermediates.[4] The ethynyl group provides a handle for carbon-carbon bond formation, enabling the extension of the molecular scaffold, a key step in building kinase inhibitors that target the ATP-binding site of enzymes.

A significant synthetic strategy involves the Sonogashira coupling of this compound with halogenated heterocyclic compounds, such as iodinated pyrazoles. The resulting coupled product can then undergo further transformations, including the reduction of the nitro group to an amine, which can then be used to construct fused ring systems like pyrazolo[3,4-d]pyrimidines.

Experimental Protocols

Protocol 1: Sonogashira Cross-Coupling of this compound with 4-Iodo-1H-pyrazole

This protocol describes a typical Sonogashira cross-coupling reaction to synthesize a key intermediate.

Materials:

-

This compound

-

4-Iodo-1H-pyrazole

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dimethylformamide (DMF)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer and heating plate

-

Thin Layer Chromatography (TLC) plates and developing chambers

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask maintained under an inert atmosphere (e.g., argon or nitrogen), add 4-iodo-1H-pyrazole (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).[8]

-

Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) to the flask via syringe.

-

Stir the mixture at room temperature for 15 minutes to ensure dissolution and complex formation.

-

Add a solution of this compound (1.2 mmol, 1.2 equiv) in anhydrous DMF (2 mL) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate solvent system).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate) to afford the desired 4-((2-fluoro-5-nitrophenyl)ethynyl)-1H-pyrazole.